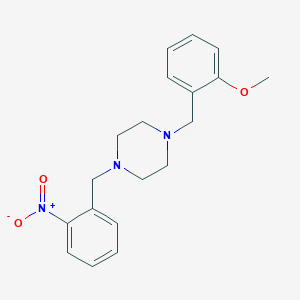
3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide, also known as BITO, is a synthetic compound with potential applications in various fields, including medicinal chemistry, materials science, and electronics. BITO is a heterocyclic compound that contains a benzisothiazole ring and a biphenyl moiety. The compound has been shown to possess interesting biological properties, making it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide is not fully understood. However, it has been suggested that 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide may exert its biological effects through the inhibition of certain enzymes or the modulation of specific signaling pathways. 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has also been shown to inhibit the replication of certain viruses, including herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Biochemical and Physiological Effects:
3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has been shown to possess interesting biochemical and physiological effects. In vitro studies have shown that 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anticancer agent. 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. In addition, 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has been shown to inhibit the replication of certain viruses, suggesting its potential use as an antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has several advantages for lab experiments. Firstly, 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide is relatively easy to synthesize and can be obtained in high yields. Secondly, 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has been extensively studied for its biological properties, making it a well-characterized compound. Thirdly, 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has been shown to possess interesting biological properties, making it a promising candidate for drug discovery and development. However, 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide also has some limitations. Firstly, the mechanism of action of 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide is not fully understood, which may hinder its further development. Secondly, the biological effects of 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide may vary depending on the cell type and experimental conditions, which may complicate its use in lab experiments.
Direcciones Futuras
There are several future directions for the research on 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide. Firstly, further studies are needed to elucidate the mechanism of action of 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide and its molecular targets. This will help to better understand the biological effects of 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide and its potential applications in various fields. Secondly, the development of new synthetic methods for 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide and its derivatives may lead to the discovery of new compounds with improved biological properties. Thirdly, the use of 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide as a building block for the synthesis of novel materials and polymers with interesting optical and electronic properties may lead to the development of new technologies in the fields of electronics and photonics.
Métodos De Síntesis
3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide can be synthesized through various methods, including the reaction of 4-biphenylylamine with 2-chloro-1,1-dioxidebenzisothiazole or the reaction of 4-biphenylylamine with 2-chlorobenzenesulfonyl chloride followed by cyclization with sodium sulfide. The synthesis of 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide is relatively simple and can be carried out in a few steps with high yields.
Aplicaciones Científicas De Investigación
3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and electronics. In medicinal chemistry, 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has been shown to possess antitumor, anti-inflammatory, and antiviral activities. 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has also been investigated for its potential use as a photosensitizer in photodynamic therapy. In materials science, 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has been used as a building block for the synthesis of novel polymers and materials with interesting optical and electronic properties. In electronics, 3-(4-biphenylyloxy)-1,2-benzisothiazole 1,1-dioxide has been used as a dopant for organic semiconductors, leading to improved device performance.
Propiedades
IUPAC Name |
3-(4-phenylphenoxy)-1,2-benzothiazole 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3S/c21-24(22)18-9-5-4-8-17(18)19(20-24)23-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWHLAQDJRQRRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NS(=O)(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(2,3-dichlorophenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4983840.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4983848.png)
![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4983863.png)
![2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4983875.png)

![N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4983883.png)
![1-(3-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4983884.png)


![N-(2-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4983917.png)

![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(2-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4983933.png)
![3,3'-[1,3-butanediylbis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B4983941.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B4983948.png)